molecular formula C19H11F3N4O3S2 B11557658 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

Cat. No.: B11557658
M. Wt: 464.4 g/mol
InChI Key: FOGLHQQWIGYYFJ-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a complex organic compound that features a pyridine ring substituted with cyano, thiophene, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the cyano, thiophene, and trifluoromethyl groups. The final step involves the formation of the acetamide linkage with the 4-nitrophenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This can lead to the disruption of cellular processes, making it useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for drug development and materials science.

Properties

Molecular Formula

C19H11F3N4O3S2

Molecular Weight

464.4 g/mol

IUPAC Name

2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C19H11F3N4O3S2/c20-19(21,22)14-8-15(16-2-1-7-30-16)25-18(13(14)9-23)31-10-17(27)24-11-3-5-12(6-4-11)26(28)29/h1-8H,10H2,(H,24,27)

InChI Key

FOGLHQQWIGYYFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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